N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-24(2)19-12-10-17(11-13-19)21(25)15-23-22(26)14-18-8-5-7-16-6-3-4-9-20(16)18/h3-13,21,25H,14-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWOZYHYNFMTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with an appropriate reagent to form an intermediate compound.
Hydroxyethylation: The intermediate is then subjected to hydroxyethylation using ethylene oxide or a similar reagent under controlled conditions to introduce the hydroxyethyl group.
Acetylation: The hydroxyethylated intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific application.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Physicochemical Properties
Analysis :
- The target compound’s hydroxyethyl and dimethylamino groups likely confer better solubility than chlorophenyl or thiazole-containing analogs .
- Naphthalene moieties universally contribute to hydrophobicity across all compounds.
Q & A
Q. What synthetic methodologies are most effective for producing this compound with high purity?
The synthesis involves coupling 4-(dimethylamino)phenyl ethanol derivatives with naphthalene acetic acid precursors. Key steps include:
- Activation : Use carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane to activate the carboxylic acid group .
- Reaction Optimization : A 1:1.2 molar ratio of acid to amine and triethylamine as a base can achieve yields up to 99% .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity >95%, validated by ¹H NMR .
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
- ¹H NMR : Critical for verifying proton environments. Key signals include the hydroxyl group (δ 5.2–5.5 ppm) and dimethylamino group (δ 2.8–3.1 ppm) in DMSO-d6 or CDCl3 .
- HRMS : Confirms molecular weight accuracy (expected [M+H]+ m/z 365.1864 for C22H25N2O2) .
- X-ray Crystallography : Provides definitive conformation proof, as demonstrated for structurally related acetamides .
Advanced Research Questions
Q. How can discrepancies in biological activity data across assay systems be resolved?
Discrepancies may arise from assay conditions (e.g., cell line specificity, incubation time). Mitigation strategies include:
- Standardized Controls : Use known orexin receptor antagonists (e.g., SB-334867) as positive controls in neuroactivity studies .
- Cross-Validation : Parallel in vitro binding assays (radioligand displacement) and functional assays (calcium flux) under identical conditions .
- SAR Analysis : Compare activity profiles of structural analogs to identify critical pharmacophores (e.g., dimethylamino group’s role in CNS permeability) .
Q. What strategies elucidate the compound’s mechanism of action in CNS targets?
- Receptor Binding Assays : Competitive inhibition against ³H-labeled orexin-A in OX1 receptor-expressing cells quantifies affinity (reported IC50 < 100 nM) .
- Molecular Docking : Use OX1R crystal structures (PDB: 6TO4) to predict binding modes, focusing on hydrogen bonding with Gln126 and hydrophobic interactions with naphthalene .
- Functional Studies : Measure downstream signaling (cAMP accumulation, ERK phosphorylation) to confirm antagonist behavior .
Q. How should stability studies be designed to evaluate shelf-life?
- Accelerated Testing : Per ICH guidelines, expose samples to 40°C/75% RH for 6 months with periodic HPLC analysis (C18 column, UV at 254 nm) to monitor degradation (e.g., acetamide bond hydrolysis) .
- Storage Optimization : Lyophilized forms stored at -20°C in argon show <5% degradation over 12 months vs. solution states .
- Forced Degradation : Acid/base/oxidative stress tests identify vulnerable sites (e.g., naphthalene oxidation) to guide formulation .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Coupling Agent | EDC·HCl, 1.5 equiv | |
| Solvent | Dichloromethane | |
| Reaction Time | 3 h at 0°C → 24 h at RT | |
| Purification | Silica gel (EtOAc/Hexane 3:7) |
Q. Table 2. Stability Study Design
| Condition | Analysis Frequency | Metrics Tracked |
|---|---|---|
| 40°C/75% RH | 0, 1, 3, 6 months | Purity (HPLC), Degradants |
| -20°C (lyophilized) | 0, 6, 12 months | Residual moisture, Color |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
